2,4-DMA (hydrochloride)

Vue d'ensemble

Description

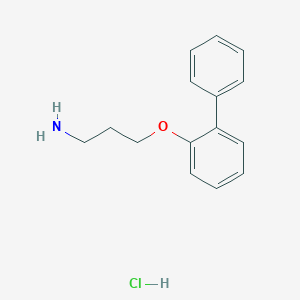

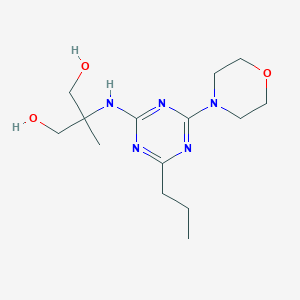

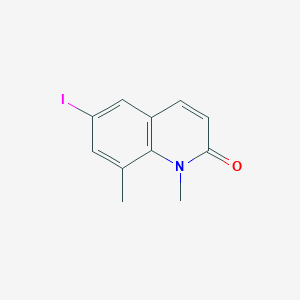

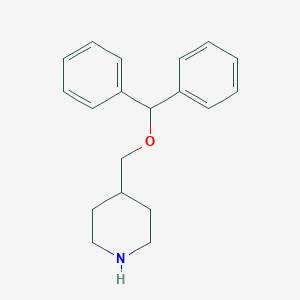

Le chlorhydrate de 2,4-diméthoxyamphétamine est un composé chimique appartenant à la classe des amphétamines. Il se caractérise par la présence de deux groupes méthoxy liés au cycle benzénique aux positions 2 et 4, et un groupe amine lié au carbone alpha de la chaîne propane. Ce composé est connu pour ses propriétés psychoactives et a été étudié pour ses effets potentiels sur le système nerveux central .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de 2,4-diméthoxyamphétamine implique généralement la réaction de la 2,4-diméthoxybenzaldéhyde avec le nitroéthane pour former la 2,4-diméthoxyphényl-2-nitropropène. Cet intermédiaire est ensuite réduit à l’aide d’un agent réducteur approprié tel que l’hydrure de lithium et d’aluminium pour donner la 2,4-diméthoxyamphétamine. La dernière étape implique la conversion de la base libre en son sel chlorhydrate par traitement avec de l’acide chlorhydrique .

Méthodes de production industrielle : La production industrielle du chlorhydrate de 2,4-diméthoxyamphétamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de 2,4-diméthoxyamphétamine subit diverses réactions chimiques, notamment :

Oxydation : Les groupes méthoxy peuvent être oxydés pour former les quinones correspondantes.

Réduction : Le groupe nitro de l’intermédiaire peut être réduit en groupe amine.

Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Hydrure de lithium et d’aluminium ou hydrogénation catalytique.

Substitution : Agents halogénants tels que le brome ou le chlore en présence d’un catalyseur.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation de 2,4-diméthoxyamphétamine.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme étalon de référence en chimie analytique pour l’identification et la quantification des amphétamines.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et son potentiel en tant qu’outil de recherche en neuropharmacologie.

Médecine : Investigué pour ses propriétés psychoactives et ses applications thérapeutiques potentielles dans le traitement de certains troubles psychiatriques.

Industrie : Utilisé en chimie légale et en toxicologie pour la détection des dérivés de l’amphétamine.

Applications De Recherche Scientifique

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamines.

Biology: Studied for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.

Medicine: Investigated for its psychoactive properties and potential therapeutic applications in treating certain psychiatric disorders.

Industry: Utilized in forensic chemistry and toxicology for the detection of amphetamine derivatives.

Mécanisme D'action

Le principal mécanisme d’action du chlorhydrate de 2,4-diméthoxyamphétamine implique son interaction avec les récepteurs de la sérotonine dans le cerveau. Il agit comme un agoniste des récepteurs de la sérotonine, ciblant en particulier les récepteurs 5-HT2A et 5-HT2C. Cette interaction conduit à une libération modifiée de neurotransmetteurs et à une modulation de l’activité neuronale, ce qui entraîne ses effets psychoactifs .

Composés similaires :

2,5-diméthoxyamphétamine : Structure similaire, mais avec des groupes méthoxy aux positions 2 et 5.

3,4-diméthoxyamphétamine : Groupes méthoxy aux positions 3 et 4.

2,6-diméthoxyamphétamine : Groupes méthoxy aux positions 2 et 6.

Unicité : Le chlorhydrate de 2,4-diméthoxyamphétamine est unique en raison de son motif de substitution spécifique, qui influence ses propriétés pharmacologiques et son affinité de liaison aux récepteurs. La position des groupes méthoxy joue un rôle crucial dans la détermination de ses effets psychoactifs et de ses applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

2,5-Dimethoxyamphetamine: Similar structure but with methoxy groups at the 2 and 5 positions.

3,4-Dimethoxyamphetamine: Methoxy groups at the 3 and 4 positions.

2,6-Dimethoxyamphetamine: Methoxy groups at the 2 and 6 positions.

Uniqueness: 2,4-Dimethoxyamphetamine Hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor binding affinity. The position of the methoxy groups plays a crucial role in determining its psychoactive effects and potential therapeutic applications .

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZBOYSFFPFJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33189-36-5 | |

| Record name | 2,4-Dma hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DMA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)